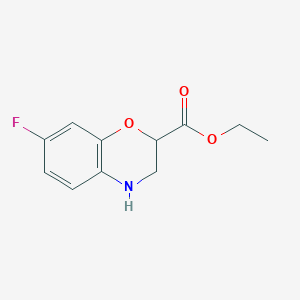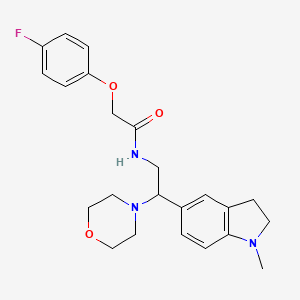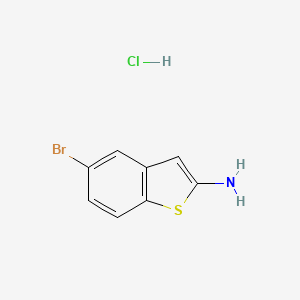![molecular formula C15H15F3N2O2 B2361001 N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide CAS No. 1797353-49-1](/img/structure/B2361001.png)
N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide, also known as TFB-TICA, is a novel compound that has gained significant attention in the scientific community due to its potential application in various research fields. This compound is a potent and selective antagonist of the G protein-coupled receptor, GPR139, which is primarily expressed in the central nervous system. The purpose of
Mecanismo De Acción
N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide acts as a competitive antagonist of GPR139. This receptor is coupled to the Gαi/o family of G proteins, which are involved in the inhibition of adenylyl cyclase and the regulation of intracellular calcium levels. By inhibiting the activity of GPR139, N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide reduces the downstream signaling of this receptor, leading to a decrease in intracellular calcium levels and the activation of various signaling pathways.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide inhibits the activity of GPR139 in a dose-dependent manner, with an IC50 value of approximately 13 nM. In vivo studies have shown that N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide can reduce food intake and body weight gain in mice, suggesting a potential role in the regulation of energy homeostasis. Additionally, N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide has been shown to reduce mechanical hypersensitivity in a mouse model of neuropathic pain, suggesting a potential role in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide is its high potency and selectivity for GPR139. This makes it a valuable tool for investigating the function of this receptor in various physiological processes. Additionally, N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the research of N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide. One area of interest is the role of GPR139 in the regulation of energy homeostasis and metabolism. N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide has been shown to reduce food intake and body weight gain in mice, suggesting a potential therapeutic application for the treatment of obesity and related metabolic disorders. Additionally, the role of GPR139 in pain regulation and the potential use of N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide as a pain therapeutic is another area of interest. Furthermore, the development of more selective and potent GPR139 antagonists will be important for further elucidating the function of this receptor and its potential as a therapeutic target.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide involves the reaction of 1-cyanocyclobutane carboxylic acid with 4-(2,2,2-trifluoroethoxy)aniline in the presence of a coupling agent, such as EDCI or HATU. The resulting intermediate is then treated with N,N-dimethylacetamide dimethyl acetal to obtain the final product. This synthesis method has been optimized to provide high yields and purity of N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide has been primarily used as a tool compound to study the function of GPR139. This receptor has been implicated in various physiological processes, including regulation of food intake, glucose homeostasis, and nociception. N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide has been shown to inhibit the activity of GPR139 in a dose-dependent manner, making it a valuable tool for investigating the role of this receptor in various physiological processes.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c16-15(17,18)10-22-12-4-2-11(3-5-12)8-13(21)20-14(9-19)6-1-7-14/h2-5H,1,6-8,10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKVFEAWCZKZOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC2=CC=C(C=C2)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide](/img/structure/B2360918.png)

![1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine](/img/structure/B2360927.png)
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2360928.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2360930.png)


![N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2360935.png)
![N-[1-(adamantan-1-yl)ethylidene]hydroxylamine](/img/structure/B2360936.png)
![6-(4-fluorobenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360937.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate](/img/structure/B2360938.png)
![(3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B2360940.png)
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360941.png)